4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid
Description
Chemical Structure: The compound, with the IUPAC name 4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid, features a benzoic acid core substituted with a sulfonamide-linked 4-ethoxyphenyl and 4-methylphenyl group. Its molecular formula is C₁₅H₁₅NO₄S (molecular weight: 305.35 g/mol) .
Properties
IUPAC Name |
4-[(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-29-21-12-10-20(11-13-21)24(16-18-6-8-19(9-7-18)23(25)26)30(27,28)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSCMCLPUAYOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of 4-aminophenol.
Synthesis of 4-methylphenylsulfonyl chloride: This involves the sulfonation of 4-methylphenol followed by chlorination.
Formation of the sulfonamide intermediate: The 4-ethoxyphenylamine reacts with 4-methylphenylsulfonyl chloride to form the sulfonamide intermediate.
Coupling with benzoic acid derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiplasmin Agents
One of the significant applications of this compound is as a precursor in the synthesis of antiplasmin agents. It can be transformed into 4-aminomethylbenzoic acid, which is utilized as a raw material for cetraxate, a therapeutic agent for gastric ulcers and an antiplasmin agent . This highlights its potential role in treating conditions related to blood coagulation and digestive health.
2. Drug Development
The compound's sulfonamide group is known for enhancing pharmacological properties in drug candidates. Research indicates that derivatives of sulfonamides can exhibit antibacterial, antifungal, and anti-inflammatory activities. The structural modifications provided by the ethoxy and methyl groups may further enhance these properties, making it a candidate for new drug formulations .
Polymer Science Applications
1. Monomer for Polymer Synthesis
4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid serves as a monomer in the preparation of various polymers. Its ability to form stable linkages allows it to be incorporated into polymer chains, which can be used in coatings, adhesives, and other materials requiring specific mechanical properties .
2. Functional Polymers
The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength. These functional polymers are crucial in industries such as aerospace, automotive, and electronics, where performance under stress is essential.
Material Science Applications
1. Coatings and Adhesives
Due to its chemical stability and ability to form strong intermolecular interactions, this compound can be utilized in formulating advanced coatings and adhesives. These materials can provide resistance to environmental factors such as moisture and UV radiation, making them suitable for outdoor applications .
2. Nanocomposites
Research has indicated that incorporating this compound into nanocomposite materials can improve their mechanical properties and thermal resistance. This application is particularly relevant in developing lightweight materials for various engineering applications .
Case Studies
1. Synthesis of Antiplasmin Agents
A study demonstrated the synthesis of cetraxate from 4-aminomethylbenzoic acid derived from the target compound. The research highlighted the efficiency of using this compound as a starting material for producing effective therapeutic agents against gastric ulcers .
2. Development of Functional Polymers
In another case study, researchers explored the use of this compound in creating functional polymers with enhanced properties for use in biomedical applications. The results showed improved biocompatibility and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of 4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzoic acid groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Ethoxy vs. Methoxy Substituents
- 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid (C₁₄H₁₃NO₅S, MW 307.32 g/mol): Replaces the ethoxy group with a methoxy (-OCH₃) group. Lower molecular weight and reduced steric bulk compared to the ethoxy analog. Increased polarity due to the smaller methoxy substituent .
Methylphenyl vs. Other Aromatic Groups
- 4-(N,4-Dimethylphenylsulfonamido)benzoic acid (C₁₅H₁₅NO₄S, MW 305.35 g/mol): Substitutes the ethoxyphenyl group with a methylphenyl group. Similar molecular weight but reduced electron-donating capacity due to the absence of the ethoxy group .
Modifications to the Sulfonamide Linker
Methylsulfonyl vs. Toluenesulfonyl Groups
- 4-([(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid (C₁₇H₁₉NO₅S, MW 349.40 g/mol): Replaces the 4-methylphenylsulfonyl group with a methylsulfonyl group.
Hydrazide Derivatives
- 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide: Replaces the benzoic acid with a hydrazide functional group (-CONHNH₂).
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid , often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in organized tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H23NO5S
- CAS Number : 1315968
- Molecular Weight : 413.49 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including the compound . The antimicrobial activity was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 50 |
| Enterococcus faecium | 15 | 25 |
| Escherichia coli | 6 | 100 |
| Pseudomonas aeruginosa | 5 | 150 |
The compound demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecium , indicating its potential as an antibacterial agent .
Anti-inflammatory Activity
Sulfonamide derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity Findings
| Cytokine | Inhibition (%) at 50 µg/mL |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
| IL-1β | 60 |
These results suggest that the compound may have therapeutic potential in treating inflammatory conditions .
Toxicity Studies
Assessing the toxicity of new compounds is crucial for determining their safety for potential therapeutic use. Toxicity evaluations were conducted using aquatic models such as Daphnia magna.
Table 3: Toxicity Assessment Results
| Compound | Toxicity Level (LC50, mg/L) |
|---|---|
| This compound | >100 |
| Control Compound | <10 |
The compound exhibited low toxicity levels compared to control substances, suggesting a favorable safety profile for further development .
Case Study 1: Efficacy Against Resistant Strains
A recent study focused on the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it could inhibit MRSA growth effectively, with an MIC of 32 µg/mL. This highlights its potential role in combating antibiotic resistance .
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies conducted on animal models demonstrated that the compound significantly reduced inflammation markers in induced arthritis models. The treatment group showed a marked decrease in paw swelling and pain scores compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with the condensation of 4-ethoxyaniline and 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to form the sulfonamide intermediate .
- Step 2 : Introduce a methylene spacer via reductive amination using formaldehyde and sodium cyanoborohydride in methanol under nitrogen atmosphere .
- Step 3 : Attach the benzoic acid moiety through nucleophilic substitution, employing carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 60°C for 12 hours .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch from DMF to THF) to improve yield (typically 60–75%) and purity (>95% by HPLC) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, DMSO-d) to confirm substituent integration (e.g., ethoxy protons at δ 1.35 ppm, methylphenyl protons at δ 2.40 ppm) and assess purity .
- Fourier-Transform Infrared (FT-IR) : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm, carboxylic acid C=O at 1680 cm) .
- X-ray Crystallography : Resolve the crystal structure to determine bond angles and packing interactions (e.g., hydrogen bonding between sulfonamide NH and benzoic acid COOH groups) .
Advanced Research Questions
Q. How can researchers design experiments to quantify the binding affinity of this compound to target enzymes (e.g., carbonic anhydrase)?
- Methodology :
- Fluorescence Quenching Assays : Titrate the compound into enzyme solutions and measure fluorescence emission changes (excitation: 280 nm, emission: 340 nm). Calculate using Stern-Volmer plots .
- Isothermal Titration Calorimetry (ITC) : Inject aliquots of the compound into enzyme solutions to measure enthalpy changes. Fit data to a one-site binding model for and stoichiometry .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and monitor real-time binding kinetics (association/dissociation rates) at varying compound concentrations .
Q. How should contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (pH 7.4 buffer, 37°C incubation) and verify compound purity via LC-MS .
- Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy groups) to isolate substituent effects on activity .
- Cellular vs. Cell-Free Assays : Compare results from whole-cell assays (e.g., cytotoxicity) and purified enzyme assays to identify off-target interactions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies focusing on the ethoxy and methylphenyl substituents?
- Methodology :
- Synthetic Modifications : Synthesize analogs with substituted phenyl groups (e.g., 4-fluorophenyl, 4-nitrophenyl) to evaluate electronic effects on enzyme inhibition .
- Molecular Docking : Use crystal structures (e.g., PDB ID 3R7) to model interactions between substituents and enzyme active sites. Prioritize analogs with improved hydrophobic contacts .
- In Vitro Screening : Test analogs against a panel of related enzymes (e.g., matrix metalloproteinases) to assess selectivity .
Q. Which computational methods can predict the compound’s interaction with biological targets, and how can these be validated experimentally?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS software) over 100 ns to analyze binding stability and key residues (e.g., Zn coordination in carbonic anhydrase) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., ethoxy vs. propoxy) using Schrödinger Suite .
- Experimental Validation : Cross-validate predictions with SPR or ITC data. Discrepancies >1 log unit warrant re-evaluation of force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
